molecular formula C20H16Cl2N2O3 B2485137 N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941930-74-1

N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2485137
CAS No.: 941930-74-1
M. Wt: 403.26
InChI Key: LIUBUTDGGKOJLO-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring, chlorinated phenyl groups, and a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of Chlorinated Phenyl Groups: The chlorinated phenyl groups can be introduced through a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid with an amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may have potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its chlorinated phenyl groups and carboxamide functionality provide unique reactivity and biological activity compared to other similar compounds.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, including its antimicrobial properties, potential anticancer effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The compound has the following molecular formula: C20H16Cl2N2O. It features a dihydropyridine core which is known for various biological activities, particularly in the realm of cardiovascular and neuroprotective agents. The presence of chlorine and methoxy groups enhances its biological profile by potentially increasing lipophilicity and modulating receptor interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds. For instance, derivatives of pyrazole have demonstrated excellent antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . While specific data on this compound is limited, its structural similarities suggest it may exhibit comparable antimicrobial properties.

Anticancer Activity

The anticancer potential of dihydropyridine derivatives has been explored in various studies. For example, compounds similar to this compound have shown promise in inhibiting tumor growth in xenograft models. One study indicated that a related compound demonstrated only moderate tumor growth inhibition at a dosage of 100 mg/kg over 14 days . This suggests that while the compound may have some anticancer activity, further optimization may be necessary to enhance efficacy.

Neuroprotective Effects

Research into neuroprotective agents indicates that certain dihydropyridines can protect neuronal cells from oxidative stress and calcium overload, which are critical factors in neurodegenerative diseases . While specific studies on this compound are scarce, its structural characteristics imply potential neuroprotective effects worth investigating.

Summary of Biological Activities

Activity Type Description Reference
AntimicrobialPotential activity against Staphylococcus aureus and Staphylococcus epidermidis
AnticancerModerate tumor growth inhibition observed in related compounds
NeuroprotectivePotential to protect against oxidative stress; further research needed

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O3/c1-27-18-8-7-15(21)10-17(18)23-20(26)14-6-9-19(25)24(12-14)11-13-4-2-3-5-16(13)22/h2-10,12H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUBUTDGGKOJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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